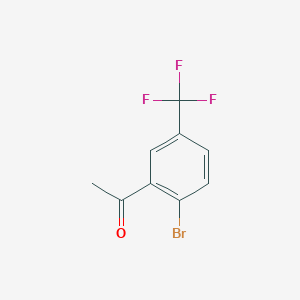

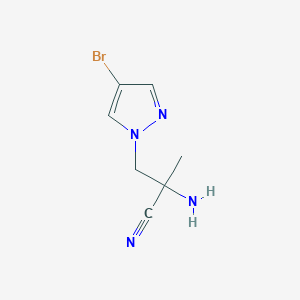

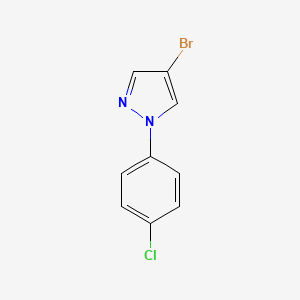

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile

Vue d'ensemble

Description

“2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

Pyrazolines, a derivative of pyrazoles, were synthesized according to the published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for B4 synthesis for 7 h .Molecular Structure Analysis

The molecular structure of pyrazolines and their derivatives is a nitrogen-based hetero-aromatic ring structure . This structure has been a remarkable scaffold for the synthesis and development of many new promising drugs .Chemical Reactions Analysis

Pyrazoles and their derivatives have been the focus of many studies due to their confirmed biological as well as pharmacological activities . They have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

- The compound has been studied in the context of synthesizing new heterocyclic compounds that incorporate a sulfamoyl moiety. These compounds have shown potential as antimicrobial agents, particularly in creating derivatives like thiazole, pyridone, pyrazole, and chromene. The antimicrobial activity of these compounds has been evaluated, demonstrating promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Applications in Heterocyclic Chemistry

- The compound is involved in the green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. This synthesis is noted for its environmentally friendly approach, not requiring a solvent, and contributing to the field of sustainable chemistry (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Anticancer Research

- Derivatives of 2-Aminonicotinonitrile, related to 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile, have been synthesized and assessed for anticancer properties. The derivatives include pyrimidine, thiourea, acetamide, and isoindoline, which have been tested and provide valuable data in cancer research (Mansour, Sayed, Marzouk, & Shaban, 2021).

Contributions to Organic Light-Emitting Devices

- The compound's derivatives have been explored for their electrochemical and photophysical properties, contributing to the development of organic light-emitting devices (OLEDs). The research highlights the role of ancillary ligands in color tuning, demonstrating the compound's potential in display technology and lighting applications (Stagni et al., 2008).

Mécanisme D'action

Orientations Futures

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . As pyrazole-containing compounds exhibit various biological activities, high selectivities, and low toxicities, they have received attention for the development of new pesticides in recent years .

Propriétés

IUPAC Name |

2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN4/c1-7(10,4-9)5-12-3-6(8)2-11-12/h2-3H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPNVUKDAABFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)

![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)

![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)